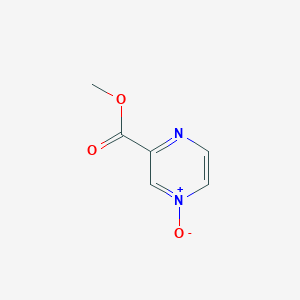![molecular formula C15H14N4OS B10798606 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798606.png)
3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with an aminobenzamide moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process . Industrial production methods may employ microwave-assisted synthesis to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, ethanol, and ethylene glycol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, while reactions with β-keto amides can produce thienopyrimidine-2,4-diones .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a versatile building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antiplasmodial activity, targeting different stages of the malaria parasite’s life cycle . In medicine, thienopyrimidines, including this compound, are being explored for their potential as anticancer agents, due to their ability to inhibit specific molecular targets involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of 3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. Thienopyrimidines are known to act as nucleic acid antimetabolites, interfering with DNA and RNA synthesis . This compound may also inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide can be compared with other similar compounds, such as 4-aminothieno[2,3-d]pyrimidines and 4-aminothieno[3,4-d]pyrimidines . These compounds share a similar thienopyrimidine core but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific aminobenzamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C15H14N4OS/c1-19(2)15(20)10-5-3-4-9(6-10)12-7-11-13(21-12)14(16)18-8-17-11/h3-8H,1-2H3,(H2,16,17,18) |
InChI Key |
UZIAJWZVDQPKFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC3=C(S2)C(=NC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798526.png)
![4-(4-aminothieno[3,2-d]pyrimidin-6-yl)-N,N-dimethylbenzamide](/img/structure/B10798528.png)
![4-(6-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B10798535.png)
![6-(4-Tert-butylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798536.png)
![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanamide](/img/structure/B10798547.png)
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10798555.png)
![(5Z)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798567.png)

![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798581.png)

![(5Z)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798585.png)
![[4-(4-Aminothieno[3,2-d]pyrimidin-6-yl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B10798593.png)
![5-[(2,5-Dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798600.png)
![Methyl 2-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]acetate](/img/structure/B10798614.png)
